2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base like triethylamine.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.
Reduction: Reduction reactions can target the imidazole ring or the benzenesulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones .
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The benzenesulfonyl group and imidazole ring play crucial roles in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE .
- 2-{[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE .
Uniqueness
The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring, in particular, is known for its versatility in forming stable complexes with various biomolecules .
Properties
Molecular Formula |
C26H25N3O3S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-18(2)19-13-15-21(16-14-19)27-23(30)17-33-25-26(34(31,32)22-11-7-4-8-12-22)29-24(28-25)20-9-5-3-6-10-20/h3-16,18H,17H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
LGUSVIIPOUOVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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